Cas no 2137599-84-7 (1(2H)-Pyridinecarbonyl chloride, 4-chloro-3,6-dihydro-)
1(2H)-Pyridinecarbonyl chloride, 4-chloro-3,6-dihydro- Chemical and Physical Properties
Names and Identifiers
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- 1(2H)-Pyridinecarbonyl chloride, 4-chloro-3,6-dihydro-
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- Inchi: 1S/C6H7Cl2NO/c7-5-1-3-9(4-2-5)6(8)10/h1H,2-4H2
- InChI Key: MUSLDCIFIPBAFH-UHFFFAOYSA-N
- SMILES: C(Cl)(N1CCC(Cl)=CC1)=O
1(2H)-Pyridinecarbonyl chloride, 4-chloro-3,6-dihydro- Pricemore >>
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2137599-84-7 | 95% | 0.5g |
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| Enamine | EN300-395559-1.0g |
4-chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride |
2137599-84-7 | 95% | 1g |
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| Enamine | EN300-395559-2.5g |
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| Enamine | EN300-395559-5.0g |
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2137599-84-7 | 95% | 5.0g |
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| Enamine | EN300-395559-10.0g |
4-chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride |
2137599-84-7 | 95% | 10.0g |
$5837.0 | 2023-03-02 | |
| 1PlusChem | 1P01EC2I-50mg |
4-chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride |
2137599-84-7 | 95% | 50mg |
$452.00 | 2023-12-19 | |
| 1PlusChem | 1P01EC2I-100mg |
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2137599-84-7 | 95% | 100mg |
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1(2H)-Pyridinecarbonyl chloride, 4-chloro-3,6-dihydro- Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1(2H)-Pyridinecarbonyl chloride, 4-chloro-3,6-dihydro-
Introduction to 1(2H)-Pyridinecarbonyl Chloride, 4-Chloro-3,6-Dihydro (CAS No. 2137599-84-7)
The compound 1(2H)-Pyridinecarbonyl Chloride, 4-Chloro-3,6-Dihydro, identified by the CAS registry number CAS No. 2137599-84-7, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyridine derivatives and exhibits unique chemical properties due to its structure. The presence of a carbonyl chloride group and a chloro substituent introduces reactivity and functional diversity, making it a valuable intermediate in various synthetic processes.
The chemical structure of 1(2H)-Pyridinecarbonyl Chloride, 4-Chloro-3,6-Dihydro consists of a pyridine ring with a carbonyl chloride moiety at position 1 and a chlorine atom at position 4. The dihydro designation indicates partial saturation in the ring system, which influences its electronic properties and reactivity. This compound is synthesized through various methods, including the chlorination of pyridine derivatives or the reaction of pyridine with appropriate chlorinating agents.
Recent studies have highlighted the potential applications of this compound in pharmaceutical chemistry. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of new drug candidates targeting specific biological pathways. The reactivity of the carbonyl chloride group allows for versatile reactions such as nucleophilic substitutions and condensations, enabling the construction of complex molecular architectures.
In addition to its pharmaceutical applications, 1(2H)-Pyridinecarbonyl Chloride, 4-Chloro-3,6-Dihydro has shown promise in agrochemical research. Its ability to act as an electrophilic reagent makes it useful in the synthesis of pesticides and herbicides. Recent advancements in green chemistry have also led to investigations into more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining high yields.
The physical properties of this compound are also noteworthy. It is typically a crystalline solid with a melting point around 50°C and a boiling point above 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various laboratory procedures. However, care must be taken during handling due to its reactive nature.
From a synthetic perspective, the compound's reactivity is primarily governed by its carbonyl chloride group. This group undergoes nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form amides or esters. Such reactions are pivotal in organic synthesis for constructing peptide bonds or other functional groups essential in drug design.
Recent research has also focused on the catalytic transformations involving this compound. The use of transition metal catalysts has enabled selective modifications of its structure, leading to novel derivatives with enhanced biological activity. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce diverse substituents onto the pyridine ring, expanding its utility in medicinal chemistry.
In conclusion, 1(2H)-Pyridinecarbonyl Chloride, 4-Chloro-3,6-Dihydro (CAS No. 2137599-84-7) is a versatile compound with significant potential across multiple fields of chemistry. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative chemical entities with practical applications.
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